Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate
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Overview
Description
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, difluoromethoxy group, and an isonicotinate moiety .
Preparation Methods
The synthesis of Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate involves several steps. One common synthetic route includes the reaction of 2-chloroisonicotinic acid with difluoromethoxy ethanol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups may play a role in its binding affinity to these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-chloroisonicotinate: Lacks the difluoromethoxy group.
Ethyl 3-(difluoromethoxy)isonicotinate: Lacks the chloro group.
Mthis compound: Has a methyl ester instead of an ethyl ester.
These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8ClF2NO3 |
---|---|
Molecular Weight |
251.61 g/mol |
IUPAC Name |
ethyl 2-chloro-3-(difluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)5-3-4-13-7(10)6(5)16-9(11)12/h3-4,9H,2H2,1H3 |
InChI Key |
AOZVSLGQRMAYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)OC(F)F |
Origin of Product |
United States |
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